Lrrk2-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

LRRK2-IN-2 (HY-145317) is a second-generation inhibitor targeting leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson’s disease pathogenesis. It exhibits exceptional potency, with an IC50 value of 0.6 nM, and demonstrates high selectivity for LRRK2 over other kinases . Developed by MedChemExpress (MCE), this compound is orally bioavailable and capable of crossing the blood-brain barrier (BBB), making it a promising candidate for in vivo studies . Its molecular structure (Compound 22, per Keylor et al. 2022) optimizes binding to the kinase domain of LRRK2, particularly the pathogenic G2019S mutant linked to familial Parkinson’s cases . Preclinical studies highlight its utility in reducing LRRK2-mediated phosphorylation of Rab substrates, a hallmark of disease progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lrrk2-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. . Each step requires precise control of temperature, pH, and solvent conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process while ensuring consistency and quality. This includes optimizing reaction conditions, using high-throughput screening for intermediates, and employing advanced purification techniques such as chromatography and crystallization . Automation and continuous flow chemistry may also be utilized to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Lrrk2-IN-2 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, commonly achieved through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation under controlled temperature and pressure.

Substitution: Halogenated compounds, nucleophiles, and electrophiles in solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Therapeutic Potential in Parkinson's Disease

LRRK2 is a key player in the development of Parkinson’s disease, particularly through its gain-of-function mutations that increase kinase activity. Inhibiting this activity has emerged as a promising therapeutic strategy.

- Mechanism of Action : LRRK2-IN-2 selectively inhibits LRRK2 kinase activity, which is linked to neurodegenerative processes. By reducing this activity, this compound may mitigate neuronal death and inflammation associated with Parkinson's disease .

-

Case Studies :

- A study involving genetically modified mice with Parkinson-like symptoms demonstrated that administration of this compound resulted in reduced neuron loss and improved behavioral outcomes. This suggests its potential effectiveness in altering disease progression .

- Another investigation highlighted the compound's ability to decrease inflammatory markers in the brain, indicating a dual role in neuroprotection and anti-inflammatory effects .

Biomarker Development and Clinical Trials

The development of biomarkers is crucial for assessing the efficacy of LRRK2 inhibitors like this compound.

- Biomarkers : Elevated levels of phosphorylated substrates downstream of LRRK2 are being explored as indicators of kinase activity and therapeutic engagement. These biomarkers could facilitate patient stratification in clinical trials .

- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of this compound in humans, focusing on its pharmacodynamics and pharmacokinetics. Early-phase trials have shown promise, with plans for larger studies to confirm these findings .

Broader Implications in Neurodegenerative Diseases

Beyond Parkinson's disease, LRRK2 inhibitors may have implications for other neurodegenerative conditions.

- Dementia with Lewy Bodies : Research indicates that similar pathways activated in Parkinson’s disease are also present in dementia with Lewy bodies. The use of this compound could potentially extend to treatment strategies for these patients .

Comparative Analysis with Other Inhibitors

To contextualize the application of this compound, it is essential to compare it with other inhibitors:

| Compound | Mechanism | Efficacy in PD Models | Selectivity | Clinical Status |

|---|---|---|---|---|

| LRRK2-IN-1 | LRRK2 inhibition | Moderate | High | Preclinical |

| This compound | LRRK2 inhibition | High | Very High | Phase I/II |

| GSK2578215A | Dual inhibition (LRRK2 + GSK3) | Moderate | Moderate | Preclinical |

Future Directions and Research Needs

The future application of this compound hinges on several factors:

- Longitudinal Studies : Further research is needed to establish long-term effects and safety profiles in diverse populations.

- Combination Therapies : Exploring the combination of this compound with other therapeutic agents may enhance its efficacy and reduce side effects associated with monotherapy .

Mechanism of Action

Lrrk2-IN-2 exerts its effects by binding to the kinase domain of LRRK2, thereby inhibiting its enzymatic activity. This inhibition prevents the phosphorylation of downstream substrates, such as Rab proteins, which are involved in various cellular processes . The binding of this compound to LRRK2 induces conformational changes that stabilize the inactive form of the kinase, reducing its activity and subsequent cellular effects .

Comparison with Similar Compounds

Comparison with Similar LRRK2 Inhibitors

Key Compounds in the LRRK2 Inhibitor Class

The following table summarizes critical pharmacological and physicochemical properties of LRRK2-IN-2 and its primary comparator, LRRK2-IN-1:

Mechanistic and Functional Differences

- Potency and Selectivity: this compound’s sub-nanomolar IC50 for both wild-type and mutant LRRK2 surpasses LRRK2-IN-1’s efficacy, which shows 6–13 nM IC50 values . This enhanced potency is attributed to structural refinements that improve ATP-binding pocket interactions .

- Therapeutic Utility : this compound’s oral activity and pharmacokinetic profile support chronic dosing in animal models, whereas LRRK2-IN-1 is restricted to acute in vitro assays due to bioavailability constraints .

Limitations and Challenges

Biological Activity

Lrrk2-IN-2 is a selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson's disease (PD). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects on cellular pathways, and implications for therapeutic applications in neurodegenerative diseases.

Overview of LRRK2

LRRK2 is a multifunctional protein involved in various cellular processes, including cytoskeletal dynamics, vesicle trafficking, and autophagy. Mutations in the LRRK2 gene are among the most common genetic causes of familial and sporadic PD. The protein's kinase activity, particularly when augmented by mutations such as G2019S, has been linked to neurodegenerative processes through mechanisms like hyperphosphorylation of downstream signaling pathways, including MAPK and SNCA (α-synuclein) transcription regulation .

This compound functions by specifically inhibiting the kinase activity of LRRK2. This inhibition is crucial because elevated LRRK2 activity contributes to neuronal death and neuroinflammation associated with PD. The compound has been shown to effectively reduce LRRK2-mediated phosphorylation events in vitro and in vivo, leading to decreased neurodegeneration markers in animal models .

Key Findings:

- Kinase Inhibition : this compound significantly inhibits LRRK2 kinase activity by more than 80% at effective doses without causing adverse effects on other organs .

- Neuroprotective Effects : In models expressing mutant LRRK2, treatment with this compound has demonstrated neuroprotective effects by reducing inflammation and preventing dopaminergic neuron loss .

- Cellular Pathway Modulation : The compound alters various cellular pathways, including those related to lysosomal function and microtubule dynamics, highlighting its potential role in restoring normal cellular homeostasis disrupted by LRRK2 mutations .

Case Studies and Research Findings

Several studies have investigated the effects of this compound on different models of PD:

- Rodent Models : In studies using genetically modified mice expressing G2019S-LRRK2, administration of this compound led to improved motor functions and reduced signs of neuroinflammation compared to untreated controls. Histological analysis revealed decreased microglial activation and lower levels of phosphorylated α-synuclein .

- Non-Human Primate Studies : Research involving monkeys indicated that while high doses of this compound could induce lung pathology, lower doses effectively inhibited kinase activity without significant side effects. This suggests a therapeutic window where the drug can exert beneficial effects while minimizing risks .

- Clinical Implications : The findings from these studies suggest that selective inhibition of LRRK2 with compounds like this compound could provide a viable therapeutic strategy for managing PD symptoms and potentially slowing disease progression .

Table 1: Biological Activity Summary of this compound

| Study Type | Model | Key Findings |

|---|---|---|

| In Vitro | Neuronal Cell Lines | >80% inhibition of LRRK2 kinase activity |

| In Vivo | G2019S-LRRK2 Mice | Improved motor function; reduced neuroinflammation |

| Non-Human Primates | Monkey Models | Low doses safe; high doses induce lung pathology |

Table 2: Clinical Implications

| Clinical Aspect | Observation |

|---|---|

| Motor Function | Improvement noted in treated groups |

| Neuroinflammation | Significant reduction in microglial activation |

| Safety Profile | Low doses effective without adverse effects |

Q & A

Basic Research Questions

Q. What are the key biochemical properties of LRRK2-IN-2, and how do they support its use in Parkinson’s disease research?

this compound is a potent, selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) with an IC50 of 0.6 nM , demonstrating high selectivity over other kinases . Its oral bioavailability and blood-brain barrier (BBB) penetration make it suitable for in vivo models of Parkinson’s disease (PD), where LRRK2 hyperactivation is implicated in neurodegeneration . The compound’s brain penetrance is critical for targeting LRRK2 in the central nervous system, a key requirement for PD research .

Q. What experimental models are commonly used to validate this compound’s efficacy?

In vitro assays typically employ HEK293 cells overexpressing LRRK2 or primary neuronal cultures to measure kinase inhibition via phosphorylation of downstream substrates like Ser910/Ser935 . In vivo studies use transgenic mouse models (e.g., LRRK2 G2019S mutants) to assess neuroprotection, biomarker modulation (e.g., urinary DOPAC levels), and behavioral outcomes . Dose optimization often starts with 10–30 mg/kg oral administration, followed by pharmacokinetic profiling of plasma and brain concentrations .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported IC50 values for this compound across studies?

Variability in IC50 values may arise from differences in assay conditions (e.g., ATP concentrations, cell lines) or LRRK2 isoforms. For example, Keylor et al. (2022) used homogeneous time-resolved fluorescence (HTRF) assays under low ATP conditions (1 μM), which may yield lower IC50 values compared to assays with physiological ATP levels . Researchers should validate inhibition using orthogonal methods (e.g., Western blotting for phospho-LRRK2) and standardize assay protocols to minimize variability .

Q. What strategies optimize this compound’s brain penetration in preclinical studies, and how are these quantified?

Brain-to-plasma ratios are measured via LC-MS/MS after oral dosing, with this compound achieving ratios >0.5 in rodents, indicating sufficient BBB penetration . Co-administration with P-glycoprotein inhibitors (e.g., elacridar) can enhance brain exposure if needed. Researchers should also monitor off-target effects using kinome-wide profiling (e.g., Eurofins KinaseProfiler) to ensure selectivity .

Q. How does this compound compare to other LRRK2 inhibitors (e.g., MLi-2, GNE-7915) in terms of mechanism and applicability?

Unlike MLi-2 (IC50 = 0.76 nM), this compound exhibits superior BBB penetration but similar potency . However, GNE-7915 has a longer half-life, making it preferable for chronic models. Choice depends on study goals: this compound is ideal for acute models requiring rapid brain exposure, while MLi-2 suits long-term toxicity studies .

Q. What methodological considerations are critical when designing in vivo studies with this compound?

- Dose timing: Administer the compound 1–2 hours before behavioral tests to align with peak brain concentrations .

- Biomarker validation: Measure urinary DOPAC or phosphorylated Rab10 in peripheral blood mononuclear cells (PBMCs) as surrogate markers of target engagement .

- Control groups: Include vehicle-treated LRRK2 mutant mice and wild-type cohorts to isolate genotype-specific effects .

Q. Data Analysis and Interpretation

Q. How should researchers address contradictory findings in this compound’s neuroprotective effects across models?

Contradictions may stem from differences in model systems (e.g., rotenone-induced vs. genetic PD models) or endpoints (e.g., dopaminergic neuron counts vs. motor function). Meta-analyses of multiple datasets and standardized histopathological protocols (e.g., stereological counts of TH+ neurons in the substantia nigra) can clarify efficacy .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/ED50 values. For in vivo data, mixed-effects models account for inter-animal variability. Report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .

Q. Experimental Troubleshooting

Q. How can researchers mitigate off-target effects when using this compound at high concentrations?

At concentrations >1 μM, this compound may inhibit related kinases (e.g., TYK2). Include a rescue experiment with LRRK2-knockout cells or use orthogonal inhibitors (e.g., LRRK2-IN-1) to confirm phenotype specificity .

Q. What steps validate this compound’s target engagement in post-mortem tissue?

Immunohistochemistry for phosphorylated LRRK2 (pSer935) combined with proximity ligation assays (PLA) can confirm kinase inhibition. Correlate these findings with RNA-seq or proteomic data to identify downstream pathways affected .

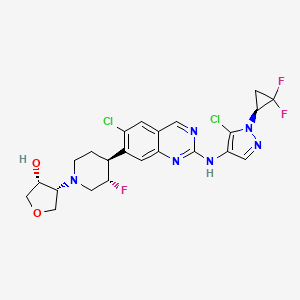

Properties

Molecular Formula |

C23H23Cl2F3N6O2 |

|---|---|

Molecular Weight |

543.4 g/mol |

IUPAC Name |

(3R,4R)-4-[(3S,4S)-4-[6-chloro-2-[[5-chloro-1-[(1S)-2,2-difluorocyclopropyl]pyrazol-4-yl]amino]quinazolin-7-yl]-3-fluoropiperidin-1-yl]oxolan-3-ol |

InChI |

InChI=1S/C23H23Cl2F3N6O2/c24-14-3-11-6-29-22(32-17-7-30-34(21(17)25)20-5-23(20,27)28)31-16(11)4-13(14)12-1-2-33(8-15(12)26)18-9-36-10-19(18)35/h3-4,6-7,12,15,18-20,35H,1-2,5,8-10H2,(H,29,31,32)/t12-,15+,18+,19-,20-/m0/s1 |

InChI Key |

JCYBYWFFRFKLHB-DAIRXDTASA-N |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1C2=C(C=C3C=NC(=NC3=C2)NC4=C(N(N=C4)[C@H]5CC5(F)F)Cl)Cl)F)[C@@H]6COC[C@@H]6O |

Canonical SMILES |

C1CN(CC(C1C2=C(C=C3C=NC(=NC3=C2)NC4=C(N(N=C4)C5CC5(F)F)Cl)Cl)F)C6COCC6O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.